Glyceryl 1-caprate dicaprylate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1,2-Dioctanoyl-3-Décanoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant du glycérol et les acides gras respectifs (acide octanoïque et acide décanoïque). La réaction implique généralement l'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique dans des conditions de reflux .

Méthodes de production industrielle

Dans les milieux industriels, la production de 1,2-Dioctanoyl-3-Décanoyl-rac-glycérol peut impliquer l'utilisation de la catalyse enzymatique pour obtenir une spécificité et un rendement plus élevés. Les enzymes lipases sont couramment utilisées pour catalyser l'estérification du glycérol avec les acides octanoïque et décanoïque .

Analyse Des Réactions Chimiques

Hydrolysis

The ester bonds in glyceryl 1-caprate dicaprylate undergo acid- or base-catalyzed hydrolysis , yielding glycerol and free fatty acids. Hydrolysis kinetics depend on pH, temperature, and catalyst concentration.

Table 2: Hydrolysis Conditions and Products

| Reaction Type | Reagents/Catalysts | Conditions | Products | Applications | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | HCl, H<sub>2</sub>SO<sub>4</sub> | Reflux, 80–100°C, 3–6 hours | Glycerol, capric acid, caprylic acid | Industrial fat processing | |

| Alkaline Hydrolysis | NaOH, KOH | 60–80°C, 2–4 hours | Soaps (sodium caprate/caprylate), glycerol | Soap manufacturing, biodiesel production | |

| Enzymatic Hydrolysis | Lipases (e.g., Rhizomucor miehei) | 37–50°C, pH 7–8, 8–12 hours | Free fatty acids, glycerol | Food and pharmaceutical industries |

Oxidation

The medium-chain fatty acid moieties (C8 and C10) are susceptible to oxidation , particularly at the allylic positions. Common oxidizing agents include potassium permanganate (KMnO<sub>4</sub>) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).

Table 3: Oxidation Pathways and Outcomes

| Oxidizing Agent | Conditions | Major Products | Byproducts | Reference |

|---|---|---|---|---|

| KMnO<sub>4</sub> | Acidic/neutral aqueous medium, 50–70°C | Shorter-chain ketones, dicarboxylic acids | MnO<sub>2</sub>, CO<sub>2</sub> | |

| H<sub>2</sub>O<sub>2</sub> | Metal catalysts (Fe<sup>2+</sup>), 40–60°C | Epoxides, hydroperoxides | Water | |

| Ozone (O<sub>3</sub>) | Cold conditions, solvent: CCl<sub>4</sub> | Ozonides, aldehydes | – |

Transesterification

Transesterification involves exchanging the ester’s alkoxy group with another alcohol, facilitated by acids, bases, or enzymes. This reaction is critical for modifying the compound’s surfactant properties.

Table 4: Transesterification Parameters

| Alcohol Reactant | Catalyst | Conditions | Products | Reference |

|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Reflux, 65°C, 6 hours | Methyl caprate/caprylate, glycerol | |

| Ethanol | Lipase B (Candida antarctica) | 45°C, solvent-free, 12 hours | Ethyl caprate/caprylate, glycerol | |

| Propanol | NaOCH<sub>3</sub> | 70°C, 3 hours | Propyl esters, glycerol |

Stability Under Thermal and Oxidative Stress

This compound degrades at temperatures >220°C, forming acylglycerol polymers and free radicals. Antioxidants like BHT (butylated hydroxytoluene) mitigate oxidative rancidity during storage.

Key Research Findings

-

Microwave synthesis reduces reaction time by 60% compared to conventional methods while maintaining >90% purity .

-

Enzymatic hydrolysis offers superior selectivity, avoiding degradation of heat-sensitive fatty acids.

-

Oxidation products like dicarboxylic acids have applications in biodegradable plastics and surfactants.

Applications De Recherche Scientifique

Chemistry

Glyceryl 1-caprate dicaprylate serves as a model compound in the study of triacylglycerols and their interactions with enzymes. Researchers utilize it to explore the biochemical behavior of lipids and their metabolic pathways. The compound's structure allows for detailed analysis of lipid interactions, which is crucial for understanding lipid metabolism and enzymatic activity.

Biology

In biological research, this compound is investigated for its role in cellular metabolism and energy storage. Its ability to influence metabolic pathways makes it a candidate for studies related to energy homeostasis and metabolic disorders. This compound has been shown to interact with various biomolecules, suggesting potential implications in cellular signaling and metabolic regulation.

Medicine

The medical applications of this compound are particularly promising in the realm of drug delivery systems. It acts as a permeation enhancer, improving the absorption of therapeutic compounds across the intestinal epithelium. This property is especially relevant for oral peptide pharmaceuticals, where enhanced bioavailability is critical for therapeutic efficacy .

Case Study: Oral Peptide Pharmaceuticals

A study demonstrated that this compound significantly increased the absorption of peptide drugs in animal models, indicating its potential as a vehicle for enhancing the bioavailability of poorly absorbed medications .

Cosmetic Industry

In cosmetic formulations, this compound is utilized for its emollient properties. It functions as a skin-conditioning agent and emulsifier, enhancing the texture and feel of personal care products. Its safety profile has been evaluated in various studies, confirming its minimal irritation potential when used in topical applications .

Case Study: Skin Conditioning

Research has shown that products containing this compound improve skin hydration and barrier function, making it an effective ingredient in moisturizers and lotions .

Toxicology and Safety

Extensive safety assessments indicate that this compound exhibits low toxicity levels in both dermal and oral exposure scenarios. Studies have established a no-observed-adverse-effect level (NOAEL) at doses up to 1000 mg/kg/day in animal models .

Mécanisme D'action

The mechanism of action of 1,2-Dioctanoyl-3-Decanoyl-rac-glycerol involves its hydrolysis by lipases to release glycerol and fatty acids. These fatty acids can then be metabolized through β-oxidation to produce energy. The compound may also interact with cellular membranes, influencing their fluidity and function .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Dioléoyl-3-Décanoyl-rac-glycérol : Contient de l'acide oléique aux positions sn-1 et sn-2 et de l'acide décanoïque à la position sn-3.

1,2-Dioctadécanoyl-sn-glycéro-3-phospho-rac-(1-glycérol) : Contient de l'acide octadécanoïque aux positions sn-1 et sn-2 et un groupe phospho-glycérol à la position sn-3.

1,2-Dioctanoyl-rac-glycérol : Contient de l'acide octanoïque aux positions sn-1 et sn-2.

Unicité

Le 1,2-Dioctanoyl-3-Décanoyl-rac-glycérol est unique en raison de sa combinaison spécifique d'acides octanoïque et décanoïque, ce qui peut conférer des propriétés physiques et chimiques distinctes par rapport aux autres triacylglycérols. Sa présence dans la subérine des pommes de terre cicatrisantes souligne également son importance biologique .

Activité Biologique

Glyceryl 1-caprate dicaprylate, a diester derived from glycerol and medium-chain fatty acids, has garnered attention in various fields due to its unique biological properties. This article delves into its biological activity, focusing on its pharmacological effects, potential applications in drug delivery systems, and relevant case studies.

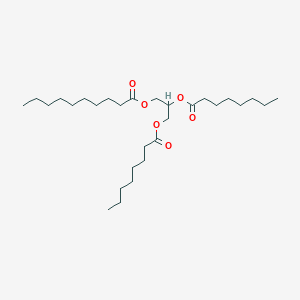

Chemical Structure and Properties

This compound (C29H54O6) is composed of one caprate (C10) and two dicaprylate (C8) moieties. Its structure allows it to exhibit both hydrophilic and lipophilic properties, making it an effective emulsifier and penetration enhancer in pharmaceutical formulations.

Biological Activity

1. Absorption and Bioavailability

Research indicates that this compound can enhance the absorption of poorly soluble drugs. This is primarily attributed to its ability to modulate the solubility and stability of active pharmaceutical ingredients (APIs), thereby improving their bioavailability through the lymphatic route, which bypasses the first-pass metabolism in the liver .

2. Penetration Enhancement

Glyceryl monoesters, including this compound, have been shown to act as penetration enhancers in transdermal drug delivery systems. Studies demonstrate that these compounds facilitate the transport of drugs across biological membranes by altering lipid bilayer properties .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth, which could be beneficial in formulations aimed at preventing infections .

Table 1: Summary of Biological Activities

Case Study: Drug Delivery System

A study conducted on a formulation containing this compound demonstrated significant improvements in the pharmacokinetic profile of a poorly soluble drug. The formulation was tested in vivo, revealing enhanced absorption rates compared to traditional delivery methods. The results indicated a marked increase in plasma concentrations of the drug, suggesting that this compound effectively enhances bioavailability through improved solubilization and absorption mechanisms .

Safety and Toxicological Profile

The safety assessment of this compound indicates low toxicity levels when used in recommended concentrations. In animal studies, it was observed that the compound did not exhibit significant adverse effects at doses typically used in pharmaceutical applications . However, further long-term studies are warranted to fully elucidate any potential chronic effects.

Propriétés

IUPAC Name |

2,3-di(octanoyloxy)propyl decanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54O6/c1-4-7-10-13-14-17-19-22-28(31)34-25-26(35-29(32)23-20-16-12-9-6-3)24-33-27(30)21-18-15-11-8-5-2/h26H,4-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBFEJBBKCRANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.